2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole, which is then reacted with various reagents to introduce the acetohydrazide and hydroxy-methoxyphenyl groups.
Preparation of 5-amino-1,3,4-thiadiazole: This can be synthesized from thiosemicarbazide and formic acid under reflux conditions.
Formation of the hydrazide: The 5-amino-1,3,4-thiadiazole is then reacted with acetic anhydride to form the acetohydrazide derivative.
Condensation Reaction: Finally, the acetohydrazide is condensed with 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research on enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-mercapto-1,3,4-thiadiazole
- 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid
- 5-arylmethylideneamino-2-mercapto-1,3,4-thiadiazole
Uniqueness
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C12H13N5O3S |
---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H13N5O3S/c1-20-8-4-2-3-7(11(8)19)6-14-15-9(18)5-10-16-17-12(13)21-10/h2-4,6,19H,5H2,1H3,(H2,13,17)(H,15,18)/b14-6+ |
InChI Key |
JIYBJJYYGLLINL-MKMNVTDBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CC2=NN=C(S2)N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CC2=NN=C(S2)N |
Origin of Product |
United States |
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